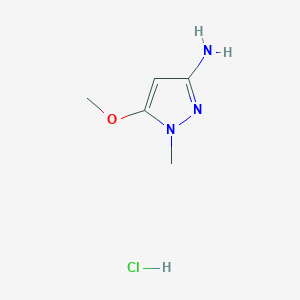

5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride

Description

Historical Context and Discovery

The historical foundation of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride traces back to the pioneering work in pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883. Knorr first discovered the antipyretic action of pyrazole derivatives in humans, naming his compound antipyrine, which marked the beginning of systematic pyrazole research. This foundational discovery established pyrazoles as compounds of significant pharmaceutical interest, leading to the development of more complex derivatives including aminopyrazoles.

The broader context of heterocyclic chemistry development began during the 1800s when organic chemistry was rapidly evolving. Brugnatelli separated alloxan from uric acid in 1818, and subsequent researchers like Dobereiner produced furan compounds using sulfuric acid with starch in 1832. These early discoveries laid the groundwork for understanding nitrogen-containing heterocycles, which would eventually lead to the synthesis and characterization of specialized compounds like 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride.

The specific development of aminopyrazole chemistry gained momentum when researchers recognized that pyrazoles could be functionalized with amino groups to create compounds with enhanced biological and synthetic utility. The discovery that pyrazoles could exist naturally was made by Japanese workers Kosuge and Okeda in 1954, who isolated the first natural pyrazole derivative from Houttuynia Cordata. This discovery expanded the scientific understanding of pyrazole occurrence and potential, contributing to the systematic exploration of synthetic aminopyrazole derivatives.

Significance in Heterocyclic Chemistry Research

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride holds particular significance within heterocyclic chemistry research due to its unique structural arrangement and potential applications. The compound belongs to the aminopyrazole class, which represents an important subset of heterocyclic compounds that exhibit diverse biological activities including antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties.

The structural characteristics of this compound, with its molecular formula C₅H₁₀ClN₃O and molecular weight of 164 Daltons, demonstrate the complexity achievable within the pyrazole framework. The presence of both methoxy and amino functional groups on the pyrazole ring creates multiple reactive sites that can be exploited for further synthetic transformations. This versatility makes the compound valuable as a building block in organic synthesis for designing pharmaceutical and agrochemical compounds.

Research into aminopyrazoles has revealed their potential as bifunctional ligands for metal catalysis, expanding their utility beyond traditional pharmaceutical applications. The 5-aminopyrazole system represents an important heterocyclic template that has attracted considerable interest due to its long history of application in pharmaceutical and agrochemical industries. The specific methoxy substitution pattern in 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride provides unique electronic and steric properties that distinguish it from other aminopyrazole derivatives.

Position in Pyrazole-Based Compound Classification

Within the comprehensive classification system of pyrazole-based compounds, 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride occupies a specific position as a substituted 3-aminopyrazole derivative. Pyrazoles are characterized as azoles with a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The compound falls under the broader category of aminopyrazoles, which are five-membered heterocycles containing two adjacent endocyclic nitrogen atoms and one exocyclic amino group.

The classification system for pyrazole derivatives considers both the position of substituents and their chemical nature. In the case of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, the amino group is positioned at the 3-position of the pyrazole ring, while the methoxy group occupies the 5-position, and a methyl group is attached to the 1-position nitrogen atom. This specific substitution pattern places the compound within the 3-aminopyrazole subcategory, distinguishing it from 5-aminopyrazole derivatives and other structural isomers.

The compound's classification is further refined by considering its salt form, as the hydrochloride salt represents a common approach to improving the solubility and stability characteristics of organic bases. The hydrochloride form provides enhanced water solubility compared to the free base, making it more suitable for various research applications and potential pharmaceutical formulations.

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 1798013-55-4 |

| Molecular Formula | C₅H₁₀ClN₃O |

| Molecular Weight | 164 Daltons |

| International Union of Pure and Applied Chemistry Name | 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride |

| LogP | 0.1 |

| Heavy Atoms Count | 10 |

| Rotatable Bond Count | 1 |

| Number of Rings | 1 |

| Carbon Bond Saturation, Fsp3 | 0.4 |

| Polar Surface Area | 53 Ų |

| Hydrogen Bond Acceptors Count | 3 |

| Hydrogen Bond Donors Count | 1 |

Current Research Landscape

The contemporary research landscape surrounding 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride reflects the broader interest in aminopyrazole derivatives for medicinal chemistry and synthetic applications. Current research emphasizes the development of new synthetic routes towards pyrazoloazines and other fused heterocyclic systems using aminopyrazoles as precursors. These fused pyrazole derivatives have been reported to mimic purine bases present in deoxyribonucleic acid and ribonucleic acid due to their close structural resemblance.

Modern synthetic approaches to aminopyrazoles, including 5-methoxy-1-methyl-1H-pyrazol-3-amine derivatives, involve sophisticated methodologies such as reductive amination and condensation reactions involving suitable precursors. The synthesis typically requires controlled conditions including temperature and solvent choice to optimize yield and purity, with characterization techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry employed to confirm structure and purity.

Recent research has highlighted the use of aminopyrazoles in multicomponent reactions for the construction of pyrazole-fused heterocycles, exploiting their carbon-nitrogen binucleophilic nature. This approach has opened new avenues for creating complex molecular architectures with potential biological activities. The versatility of aminopyrazoles in these reactions stems from their multiple reactive sites, which allow for diverse synthetic transformations and the creation of structurally complex molecules.

The commercial availability of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride from multiple suppliers indicates its importance in current research activities. Market analysis reveals that the compound is available in various quantities ranging from milligram to gram scales, with pricing that reflects its specialized nature and research applications. The compound's availability through established chemical suppliers facilitates its use in academic and industrial research programs focused on heterocyclic chemistry and drug discovery.

Properties

IUPAC Name |

5-methoxy-1-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-8-5(9-2)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXZKYQJMVKGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798013-55-4 | |

| Record name | 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with various biological targets. Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities. .

Mode of Action

For instance, some pyrazole derivatives have been found to exhibit superior antipromastigote activity, which was more active than standard drugs

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities. The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS No. 1798013-55-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride features a pyrazole ring with a methoxy group and a methyl group at specific positions. The presence of these functional groups is significant as they can influence the compound's solubility, stability, and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Mechanism |

|---|---|---|

| Lung Cancer | A549 | Induction of apoptosis |

| Breast Cancer | MDA-MB-231 | Cell cycle arrest in G2/M phase |

| Colorectal Cancer | HCT116 | Inhibition of tubulin polymerization |

| Prostate Cancer | LNCaP | Modulation of signaling pathways |

Studies have shown that 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride exhibits significant antiproliferative activity against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific mechanism involves:

- Inhibition of COX Enzymes : Reducing the production of prostaglandins, which are mediators of inflammation.

- Modulation of Cytokine Release : Decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In vitro studies have demonstrated that 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride can significantly reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .

The biological activity of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Promotes programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

- Study on Breast Cancer Cells : A study demonstrated that treatment with 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride resulted in a dose-dependent decrease in MDA-MB-231 cell viability, with an IC50 value indicating potent activity .

- Anti-inflammatory Assays : In animal models, this compound showed significant reduction in edema formation and inflammatory cytokine levels when administered prior to inflammatory stimuli .

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride has the molecular formula and a molecular weight of approximately 141.17 g/mol. It features a pyrazole ring substituted with a methoxy group and an amine group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic applications aimed at combating oxidative damage .

Drug Development

As a building block in the synthesis of more complex molecules, 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride is utilized in the development of new pharmaceuticals. Its structural features allow it to serve as an intermediate in synthesizing compounds with enhanced biological activity or specificity.

Cancer Research

Pyrazole derivatives have been investigated for their roles in cancer therapies. The compound's ability to modulate specific signaling pathways may contribute to its efficacy as an anticancer agent. Studies suggest that certain pyrazole derivatives can inhibit tumor growth by targeting key enzymes involved in cancer progression .

Neurological Studies

There is ongoing research into the neuroprotective effects of pyrazole compounds, including 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride. These compounds may play a role in protecting neuronal cells from damage due to various neurodegenerative conditions .

Polymer Chemistry

In material science, pyrazole derivatives are being explored for their potential use in developing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride into polymer matrices could lead to materials with improved performance characteristics .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride but differ in substituents, salt forms, or ring systems, leading to distinct properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in the target compound) provide electron-donating effects without acidic protons, unlike hydroxy groups (e.g., in 7a/7b), which participate in stronger hydrogen bonds but may reduce metabolic stability .

- Methyl Group at 1-Position : The 1-methyl group in the target compound prevents tautomerism observed in unmethylated analogs (e.g., CID 14388559), enhancing conformational rigidity and crystallinity .

- Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility (critical for bioavailability) compared to neutral pyrazoles like 3-methoxy-1H-pyrazol-5-amine .

Hydrogen-Bonding and Crystallinity

- The target compound’s amine and chloride ions form robust hydrogen-bonding networks, as analyzed via graph set theory (e.g., Etter’s formalism). This contrasts with neutral analogs like CID 14388559, which rely on weaker intermolecular interactions .

- Thiophene-containing derivatives (e.g., 7a/7b) exhibit extended π-systems, enabling stronger crystal packing but reduced solubility compared to the methoxy-substituted target compound .

Preparation Methods

Preparation via Pyrazole Carboxylate Intermediates (Patent CN105646355A)

A multi-step method for preparing 3-(methylol)-1-methyl-pyrazole derivatives, which can be adapted for methoxy substitution, involves:

| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, acetone, 60°C | Diethyl 1-methyl pyrazole-3,5-dicarboxylate |

| 2 | Hydrolysis and rearrangement | KOH in methanol, 0°C to room temp, overnight | 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid |

| 3 | Conversion to acyl chloride | SOCl2, heat, solvent evaporation, toluene wash | Acyl chloride intermediate |

| 4 | Amidation with ammonia | Ammonia in THF, 0–5°C, 8 h | Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate |

| 5 | Trifluoroacetylation | Triethylamine, trifluoroacetic anhydride, DCM, room temp | Methyl 5-cyano-1-methyl pyrazole-3-carboxylate |

| 6 | Reduction to methylol derivative | LiBH4 in THF/methanol, 20–25°C | 3-(methylol)-1-methyl pyrazole-5-formonitrile HCN |

This route provides a robust framework for introducing functional groups on the pyrazole ring, which can be modified to install a methoxy group at the 5-position by substituting the methylol intermediate with appropriate methylation steps.

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Related Example (Patent CN112079781A)

This method avoids hazardous reagents and harsh conditions, providing a safer pathway that could be adapted for methoxy derivatives:

| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate and methylhydrazine | Controlled conditions | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of hydroxy-pyrazole ester | Tribromooxyphosphorus | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis of ester | Alkali hydrolysis | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | tert-butyl alcohol, dimethyl azidophosphate | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | Trifluoroacetic acid | 5-bromo-1-methyl-1H-pyrazol-3-amine |

Replacing bromination with methoxylation (e.g., via methylation of hydroxy intermediates) could yield the desired 5-methoxy derivative.

Condensation of β-Ketonitriles with Hydrazines for 5-Aminopyrazoles (Beilstein Journal)

A widely used versatile synthetic approach involves:

- Reacting β-ketonitriles with hydrazines to form hydrazones.

- Cyclization through nucleophilic attack on nitrile carbons.

- Formation of 5-aminopyrazole derivatives.

This method allows the introduction of various substituents at the 5-position by selecting appropriate β-ketonitriles or hydrazines. Methoxy substitution at the 5-position can be achieved by employing β-ketonitriles bearing methoxy groups or by post-cyclization methylation.

Direct N-Substitution of Pyrazoles from Primary Amines (ACS Journal)

An original method for N-alkylation of pyrazoles from primary amines using hydroxylamine derivatives and diketones under mild conditions has been reported. Although focused on N-substitution, this method demonstrates the feasibility of preparing substituted pyrazoles with functional groups such as methoxy, which can be introduced via alkyl amine precursors or further functionalization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The preparation of 5-methoxy derivatives often involves methylation of hydroxy-substituted pyrazoles or direct incorporation of methoxy groups via substituted ketones or esters.

- Safety and scalability considerations favor methods avoiding highly toxic reagents such as cyanogen bromide or pyrophoric organolithium reagents.

- The choice of solvent and temperature critically affects yields and purity; for example, acetone and methanol are common solvents in methylation and hydrolysis steps.

- Ammonia or ammonium salts are frequently used for amidation steps, with temperature control (0–5°C) to prevent side reactions.

- Reduction steps (e.g., with lithium borohydride) enable conversion of nitriles or esters to alcohol or amine functionalities, which can be further methylated to methoxy groups.

Q & A

Q. What are the optimized synthetic routes for 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or ketones, followed by methoxylation and methylation. Key steps include:

Cyclization : Using monomethylhydrazine with ethyl acetoacetate to form the pyrazole core .

Functionalization : Methoxy group introduction via nucleophilic substitution or oxidation-formylation sequences .

Hydrochloride Salt Formation : Acidic workup with HCl to precipitate the hydrochloride salt .

Q. Optimization Considerations :

- Temperature control during cyclization (60–80°C) minimizes side products.

- Use of anhydrous conditions for methylation improves reproducibility .

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | Monomethylhydrazine, Ethyl acetoacetate, 70°C | 60–75% | |

| Methoxylation | NaOMe/MeOH, reflux | 45–65% | |

| Salt Formation | HCl (g)/EtOH | 85–90% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks for methoxy (δ 3.2–3.5 ppm), methyl group (δ 2.1–2.3 ppm), and pyrazole protons (δ 5.8–6.2 ppm) .

- 13C NMR : Confirm methoxy (δ 50–55 ppm) and quaternary carbons in the pyrazole ring .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.63 (free base) and 214.08 (hydrochloride) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

- HPLC/GC Purity : ≥98% purity verified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Q. How does the hydrochloride salt form impact solubility and stability during storage?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in H2O) compared to the free base. Solubility in DMSO and MeOH remains high (>100 mg/mL) .

- Stability :

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Degradation Pathways : Hydrolysis of the methoxy group under acidic conditions (pH < 3) or prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- In Silico Tools :

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., antimicrobial enzymes) .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

- Case Study : Modifying the pyrazole’s 3-amine position with electron-withdrawing groups (e.g., Cl, CF3) improved antimicrobial activity in analogs .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Yield Discrepancies :

- Cause : Variability in starting material purity or reaction scale (e.g., microliter vs. liter-scale) .

- Resolution : Replicate conditions with standardized reagents (e.g., AldrichCPR-grade chemicals) .

- Spectroscopic Conflicts :

- Cause : Solvent-induced shifts (e.g., DMSO vs. CDCl3 in NMR).

- Resolution : Cross-validate with multiple techniques (e.g., IR for functional groups, elemental analysis) .

Q. What experimental protocols assess the compound’s hygroscopicity and its impact on formulation?

- Methodological Answer :

- Hygroscopicity Testing :

Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C under controlled humidity (0–90% RH) .

Karl Fischer Titration : Quantify water content after exposure to ambient conditions .

- Formulation Mitigation : Use lyophilization to prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.